Camphorone

Description

Historical Trajectories of Camphorone and Related Bornane Derivatives in Synthetic Chemistry

The history of this compound is intrinsically linked to the study of camphor (B46023) and its derivatives. Camphor, a bicyclic monoterpene ketone, has been isolated from the camphor laurel tree (Cinnamomum camphora) for centuries and has a rich history in traditional medicine and chemical research. wikipedia.orgatamanchemicals.comnumberanalytics.com The quest to understand and synthesize camphor spurred significant developments in organic chemistry. A pivotal moment in this history was the elucidation of camphor's structure and its subsequent total synthesis, a landmark achievement by Gustaf Komppa in 1903, which followed earlier work on the oxidation of camphor to camphoric acid. wikipedia.org

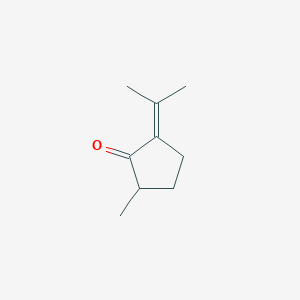

This compound emerges from this historical narrative as a product derived from camphor's degradation products. It is chemically defined as 2-isopropylidene-5-methyl-cyclopentanone and was historically obtained by the distillation of calcium camphorate, the salt of camphoric acid. merriam-webster.com This connection places this compound firmly within the family of bornane-related compounds that were central to early structural and synthetic studies. While camphor itself was being synthesized from turpentine (B1165885) or isolated from natural sources, compounds like this compound were identified as key structural fragments, helping to piece together the complex puzzle of terpenoid chemistry. wikipedia.orgvulcanchem.com

Another related compound, phorone, initially termed "camphoryle," was obtained in an impure form in 1837 by Auguste Laurent and later prepared in a pure state in 1849. vulcanchem.com This compound was also produced via the dry distillation of the calcium salt of camphoric acid, highlighting the common historical origins and methodologies used to investigate these camphor-derived substances. vulcanchem.com The classical synthesis pathways of camphor often involved intermediates that structurally relate to the this compound framework, underscoring its position within this foundational chapter of synthetic chemistry. vulcanchem.com

Nomenclatural Precision and Stereochemical Designations for this compound and its Enantiomers

Precise nomenclature is critical in organic chemistry to unambiguously describe a molecule's structure and stereochemistry. The systematically correct IUPAC name for this compound is 2-isopropylidene-5-methylcyclopentanone . merriam-webster.comnih.gov Alternative, though less formal, names include 2-methyl-5-(1-methylethylidene)cyclopentanone.

The structure of this compound contains a single stereocenter at the C5 position, the carbon atom bearing the methyl group. Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com

To assign the configuration, the four groups attached to the chiral center (C5) are ranked by atomic number. The path from the highest priority substituent (1) to the third-highest (3), with the lowest priority substituent (4) pointing away from the viewer, determines the designation. A clockwise path is assigned (R) (from the Latin rectus, for right), and a counter-clockwise path is assigned (S) (from the Latin sinister, for left). wikipedia.org For 5-methylcyclopentanone, the substituents on the chiral carbon are the methyl group, a hydrogen atom, and the two paths around the ring to the carbonyl group. The enantiomers of this compound are therefore (R)-2-isopropylidene-5-methylcyclopentanone and (S)-2-isopropylidene-5-methylcyclopentanone. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

This chirality is a defining feature of many natural products, including the related monoterpenoid pulegone, which is systematically named (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one. wikipedia.orgstenutz.eu The existence of enantiomers with potentially different biological activities is a fundamental concept in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | 2-isopropylidene-5-methylcyclopentanone |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| CAS Number (racemate) | 6784-16-3 |

Significance of the this compound Scaffold as a Chiral Precursor in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific stereoisomer, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific 3D arrangement. wikipedia.orgchiralpedia.com One powerful strategy in this field is "chiral pool synthesis," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org

The bornane skeleton of camphor has made it a famously versatile chiral precursor. iupac.org Its rigid structure and multiple functionalization points have led to the development of numerous chiral auxiliaries, reagents, and catalysts that are now standard tools in asymmetric synthesis. iupac.orgorganic-chemistry.org These camphor-derived tools guide the stereochemical outcome of reactions, allowing for the creation of new chiral centers with high selectivity. organic-chemistry.org

While this compound itself is not as extensively documented as a chiral precursor as its bicyclic relative, its scaffold possesses the key attributes of a valuable chiral building block. As a chiral monoterpenoid, enantiopure (R)- or (S)-camphorone can, in principle, be sourced from nature or obtained through chemical resolution of the racemate. The this compound structure offers several sites for chemical modification: the ketone, the exocyclic double bond, and the chiral center. These features allow for a variety of transformations, such as stereoselective reductions, additions to the carbonyl group, or reactions at the double bond, all while retaining the original stereochemical information at C5.

The use of chiral natural products as starting materials is a fundamental approach for constructing complex molecules. wikipedia.org The this compound scaffold, therefore, represents a potential starting point for the enantioselective synthesis of other valuable chiral compounds. Its role as a chiral intermediate highlights the broader principle of leveraging nature's vast repository of stereochemically defined molecules for the advancement of synthetic chemistry. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h7H,4-5H2,1-3H3 |

InChI Key |

NIWFIJFHALTBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C(C)C)C1=O |

Synonyms |

5-methyl-2-(1-methylethylidine)-cyclopentanone 5-MME-C cpd camphorone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Camphorone and Its Derivatives

Total Synthesis Strategies for Camphorone-Derived Structures

Total synthesis efforts targeting molecules containing the this compound framework often leverage sophisticated strategies, including scaffold remodeling and retrosynthetic disconnections, to efficiently assemble the desired ring systems and introduce complexity.

Functionalized Camphor (B46023) Strategy via Scaffold Remodeling Tactics

One approach to accessing this compound-derived structures involves the strategic remodeling of readily available bicyclic terpenes, such as camphor (PubChem CID: 2537) or carvone (B1668592) (PubChem CID: 439570). This strategy capitalizes on the inherent structural complexity and chirality present in these natural products. For instance, a functionalized camphor strategy has been employed in the total synthesis of longiborneol (B1213909) sesquiterpenoids. This approach can involve accessing a bicyclo[2.2.1] starting material through the scaffold remodeling of (S)-carvone. nih.govescholarship.org A three-step skeletal remodeling sequence starting from (S)-carvone has been reported to provide 8-hydroxycamphor. nih.gov This sequence involved the epoxidation of the isopropenyl moiety of (S)-carvone, followed by a Ti(III)-mediated reductive cyclization to yield cyclobutanols. nih.gov While a camphor-based strategy for longiborneol synthesis was previously demonstrated, it often required numerous functional group interconversions. nih.gov More recent strategies utilizing scaffold remodeling aim to provide complementary camphor derivatives that, when combined with modern synthetic methods, can shorten the synthesis route. nih.gov

Retrosynthetic Disconnection Approaches for this compound Ring Systems

Retrosynthetic analysis is a powerful tool for designing synthetic routes by working backward from the target molecule to simpler starting materials. For this compound and its derivatives, retrosynthetic disconnections can involve breaking key bonds within the cyclopentenone ring or adjacent functional groups. The disconnection approach involves the imaginary breaking of bonds and/or functional group interconversion (FGI) to simplify the target molecule. lkouniv.ac.inyoutube.com This process starts with the product and works backward towards available starting materials. lkouniv.ac.inyoutube.com Disconnections should correspond to the reverse of known and workable reactions. lkouniv.ac.in Synthons, which are idealized fragments, are generated from disconnections and are then replaced by commercially available reagents (synthetic equivalents). lkouniv.ac.in

Applying this to the this compound ring system (a cyclopentenone), potential disconnections could involve:

α,β-Unsaturated Carbonyl Disconnections: A common retrosynthetic strategy for α,β-unsaturated carbonyl compounds like this compound involves a 1,4-addition followed by a functional group interconversion, or a direct disconnection to a saturated carbonyl compound and a carbon nucleophile equivalent. Another approach is the disconnection to two carbonyl components via an aldol (B89426) condensation followed by dehydration. lkouniv.ac.in

Cyclopentene Ring Disconnections: Strategies could involve breaking carbon-carbon bonds within the five-membered ring to linear or acyclic precursors. This might involve sigmatropic rearrangements, cycloadditions (though less direct for a cyclopentenone), or sequential bond formations.

While general principles of retrosynthetic analysis are well-established e3s-conferences.org, specific detailed retrosynthetic strategies explicitly published for this compound (2,2,3-trimethylcyclopent-3-en-1-one) in isolation are less commonly highlighted in broad overviews, which tend to focus on more complex natural products containing the core. However, the principles of disconnecting at strategic bonds, particularly those formed by reliable reactions, are fundamental to designing a synthesis of the this compound ring system.

Enantioselective Synthesis Pathways to this compound and its Chiral Analogs

The synthesis of enantiomerically pure this compound and its chiral analogs is crucial for applications where stereochemistry dictates biological activity or material properties. Enantioselective synthesis aims to produce one stereoisomer in preference to others. rsc.orgoaepublish.comnih.gov This can be achieved through various methods, including the use of chiral starting materials, chiral reagents, chiral catalysts, or biocatalysis.

Given that camphor is available in both enantiomeric forms ((+)-camphor and (-)-camphor) fishersci.sefishersci.fiatamankimya.com, it serves as a valuable chiral pool starting material for the synthesis of enantiomerically pure this compound derivatives. researchgate.net By utilizing a specific enantiomer of camphor or a camphor-derived building block, the inherent chirality can be transferred to the this compound skeleton during the synthesis.

Enantioselective transformations can also be employed to introduce chirality into a prochiral or racemic precursor to this compound. This might involve asymmetric hydrogenation rsc.org, asymmetric Michael additions slideshare.net, asymmetric aldol reactions lkouniv.ac.in, or other catalytic enantioselective reactions that form new stereogenic centers with high control over their configuration. The construction of multiple stereocenters with excellent enantio- and diastereoselectivities is an active area of research in asymmetric synthesis. dicp.ac.cnoaepublish.com

Methodologies for Functionalization and Derivatization of the this compound Nucleus

Beyond the construction of the core this compound structure, significant effort has been directed towards functionalizing and derivatizing the this compound nucleus to create a wide array of analogs with potentially altered properties.

C-H Functionalization Strategies on the this compound Skeleton

C-H functionalization is a powerful strategy that allows for the direct conversion of relatively inert carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional methods requiring pre-functionalized substrates. nih.govwikipedia.orgsigmaaldrich.com For the this compound skeleton, C-H functionalization could target different positions on the cyclopentenone ring or the geminal dimethyl groups.

While general advances in C-H functionalization, including site-selective strategies and transition metal catalysis (e.g., palladium and rhodium) nih.govrsc.orgsioc-journal.cn, are relevant, specific examples of direct C-H functionalization applied explicitly to the this compound (2,2,3-trimethylcyclopent-3-en-1-one) core are less extensively documented in broad literature overviews. However, research on the synthesis of longiborneol congeners from a camphor framework has involved late-stage C-H functionalization tactics. nih.govescholarship.org This suggests that C-H functionalization can be applied to bicyclic systems related to this compound. The success of C-H functionalization often depends on the specific position targeted and the presence of directing groups.

Introduction of Stereogenic Centers via Directed Transformations

Introducing new stereogenic centers into the this compound nucleus with controlled stereochemistry is essential for generating chiral derivatives. Directed transformations, often employing chiral catalysts or auxiliaries, are key to achieving this control. A stereogenic center is typically a carbon atom bonded to four different atoms or groups. libretexts.orgmsu.edu

Directed transformations can include:

Asymmetric Additions: Nucleophilic or electrophilic additions to the α,β-unsaturated carbonyl system of this compound can create new stereocenters at the α or β positions. Chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) can direct the stereochemical outcome of these additions. oaepublish.comnih.govoaepublish.comrsc.org

Diastereoselective Reactions: If the this compound starting material is already chiral (e.g., an enantiomerically pure form), reactions can be designed to be diastereoselective, where existing stereocenters influence the formation of new ones.

Functional Group Interconversions: Transformations of existing functional groups on the this compound skeleton can also introduce or reveal stereogenic centers.

The development of new chiral catalysts and methodologies for directed transformations remains an active area of research, offering potential for the precise introduction of stereogenic centers into the this compound nucleus.

Synthesis of Novel this compound Adducts and Conjugates

The synthesis of novel adducts and conjugates involving this compound and its derivatives is an active area of research, driven by the potential to create compounds with tailored properties. While direct synthesis of this compound adducts is explored, the literature also details the creation of adducts and conjugates from camphor derivatives, highlighting strategies that could be adapted or indicate the reactivity of related structures.

One approach involves the synthesis of camphor sulfamoxime ether derivatives, utilizing (+)-10-camphorsulfonic acid as a starting material. This synthesis proceeds via acyl chlorination, acyl amidation, and condensation reactions sioc-journal.cn. These derivatives have been characterized using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS sioc-journal.cn.

In broader organic synthesis, the creation of adducts and conjugates often involves reactions with compounds containing reactive functional groups. For instance, N-Heterocycle-BF3 adducts have been synthesized and characterized, demonstrating the formation of stable adducts with Lewis acids chemrxiv.org. The reactivity of these adducts, such as the decomposition of a Q-BF3 adduct in the presence of oxygen or water, provides insights into the stability and handling of such compounds chemrxiv.org. Another example in organic synthesis is the development of conjugation chemistry involving Baylis Hillman adducts, particularly isatin-derived Baylis Hillman (IBH) adducts, which serve as versatile synthons for derivatization and have been used in the synthesis of complex natural products, drug intermediates, and pharmaceuticals nih.gov. While these examples are not directly focused on this compound, they illustrate the types of methodologies and reactivity patterns that are relevant to the synthesis of novel this compound adducts and conjugates.

The synthesis of camptothecin-polylactide (CPT-PLA) conjugates, while based on camptothecin, showcases a method for creating polymeric conjugates with controlled molecular weights and narrow molecular weight distributions using metal-mediated polymerization illinois.edu. Such strategies could potentially be applied to this compound derivatives containing suitable functional groups for polymerization initiation or chain growth.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives. These approaches often leverage the unique structural features of camphor-related compounds to achieve desired transformations.

Application of Chiral Auxiliaries Derived from this compound

Camphor and its derivatives, including structures related to this compound, are widely utilized as chiral auxiliaries in asymmetric synthesis nih.govontosight.airesearchgate.netgoogle.comnih.gov. Chiral auxiliaries are incorporated into a substrate to influence the stereochemical outcome of a reaction, and are typically removed after the desired transformation is complete wikipedia.org. The chirality of the camphor skeleton provides a well-defined stereochemical environment that can direct the formation of new chiral centers with high enantioselectivity nih.govgoogle.com.

Camphor-derived chiral auxiliaries have been successfully applied in various asymmetric reactions. For example, a camphor-derived auxiliary has been used to induce enantioselectivity in asymmetric cyclopentannelation reactions nih.gov. This traceless chiral auxiliary, easily synthesized from camphor, has shown high enantiomeric excesses in the formation of cyclopentenone products, particularly with axially chiral gamma-substituted allene (B1206475) ethers nih.gov. Another application is in the asymmetric Darzens reaction, where a readily available chiral camphor-derived auxiliary facilitated the synthesis of glycidic esters with almost complete diastereocontrol and high yield researchgate.net.

D-Camphoroxime, a compound derived from camphor, has also been explored as a chiral auxiliary in asymmetric synthesis due to its ability to form complexes with metals and its inherent chirality ontosight.ai. The synthesis of D-camphoroxime involves the reaction of camphor with hydroxylamine (B1172632) ontosight.ai.

The design and synthesis of novel camphor-derived amines and diamines further expand the scope of camphor-based chiral auxiliaries and ligands for asymmetric catalysis nih.govnih.gov. These compounds have been characterized using techniques such as NMR spectroscopy and single crystal X-ray analysis nih.gov.

Metal-Catalyzed Transformations Involving this compound Intermediates

Metal catalysis is a powerful tool for mediating transformations involving this compound and its related structures. Transition metals can activate substrates, facilitate bond formation, and influence reaction pathways to achieve specific products.

While direct examples of metal-catalyzed transformations explicitly involving this compound as a key intermediate are less extensively documented in the provided search results, the broader context of metal-catalyzed reactions of camphor derivatives and related cyclic ketones offers relevant insights. For instance, ruthenium-catalyzed oxidative dearomatization has been used to synthesize α-fencho-camphorone and camphenilone from α-fenchene and camphene, respectively researchgate.net. This demonstrates the utility of metal catalysis in accessing this compound-like structures through oxidative routes.

Camphor-based ligands have been developed and applied in various metal-catalyzed asymmetric reactions, including allylic oxidations and carbonyl additions with organozinc reagents rsc.org. These examples highlight the potential for metal complexes to interact with camphor-derived structures and catalyze transformations.

More generally, transition-metal-catalyzed reactions are widely used in organic synthesis for various transformations, including C-H activation, cross-coupling reactions, and cyclizations snnu.edu.cnmdpi.comfrontiersin.orgnih.gov. These methodologies often involve the formation of organometallic intermediates snnu.edu.cn. While the specific application to this compound intermediates requires further exploration, the principles and techniques of metal catalysis, such as the use of chiral metal complexes for enantioselective transformations, are highly relevant wikipedia.orgsnnu.edu.cn. The design of ligand pairs in multimetallic catalytic reactions to favor cross-coupling over homocoupling also provides valuable strategies for controlling selectivity in complex systems nih.gov.

Organocatalytic and Biocatalytic Strategies for this compound Modification

Organocatalysis and biocatalysis offer alternative and often complementary approaches to metal catalysis for the modification and synthesis of organic compounds, including potentially this compound and its derivatives wikipedia.orgnih.govcsic.es.

Organocatalysis utilizes small organic molecules as catalysts, often providing environmentally friendly and cost-effective routes wikipedia.org. Chiral organocatalysts can induce enantioselectivity in various reactions wikipedia.org. Camphor-derived organocatalysts, such as thiourea (B124793) organocatalysts derived from camphor-diamines, have been evaluated for their activity in reactions like the Michael addition nih.gov. While the enantioselectivity achieved with some of these catalysts was moderate, it demonstrates the potential of camphor-based structures as organocatalysts nih.gov.

Biocatalysis employs enzymes or microorganisms to catalyze chemical transformations nih.govcsic.esopenaccessjournals.comnih.gov. Enzymes are known for their high selectivity and efficiency under mild reaction conditions nih.govopenaccessjournals.com. Biocatalytic approaches are increasingly used for the synthesis of fine chemicals and pharmaceutical intermediates openaccessjournals.com. While specific examples of biocatalytic transformations of this compound were not prominently found in the search results, the broader field of biocatalysis offers potential strategies for modifying this compound. Enzymes can perform a variety of reactions, including oxidation, reduction, and functional group transformations nih.govcsic.es. For instance, engineered enzymes have been used for the regio- and stereoselective hydroxylation of complex molecules nih.gov. The integration of biocatalysis with traditional chemical transformations is also an emerging strategy for expanding the range of accessible organic chemicals nih.gov.

The use of this compound as a raw material in the synthesis of bio-based polyamides using formic acid as a solvent suggests its potential as a substrate in green and renewable chemical processes, which could potentially involve biocatalytic steps google.com.

Reaction Mechanisms and Reactivity Studies of Camphorone

Mechanistic Investigations of Key Reactions Involving Camphorone

The inherent strain and defined stereochemistry of the this compound framework provide a unique platform for studying various reaction mechanisms.

Rearrangement reactions of this compound and its derivatives are driven by the release of ring strain and the formation of stable intermediates.

Semipinacol Rearrangement: This rearrangement is a valuable tool for scaffold remodeling of camphor-related structures. For instance, an acid-mediated semipinacol rearrangement of a C8-functionalized camphor (B46023) derivative leads to a bicyclo[2.2.1] skeleton, which has been utilized in the total synthesis of complex natural products like longiborneol (B1213909). The mechanism involves the formation of a carbocation adjacent to a hydroxyl group, followed by the migration of an anti-periplanar C-C bond to relieve strain and form a more stable structure.

Beckmann Rearrangement: The Beckmann rearrangement of camphor oxime, the parent compound of this compound oxime, typically proceeds with fragmentation rather than the formation of a lactam. Under the influence of acidic reagents like phosphorus pentoxide, the oxime undergoes a rearrangement that leads to the formation of α-campholene nitrile. This occurs because the rigid bicyclic system disfavors the formation of a strained lactam ring, and instead, the fragmentation pathway leading to a stable nitrile is preferred. The process involves the formation of a carbocationic intermediate which can lead to various unsaturated products.

Cationic Rearrangements: Derivatives of the camphor scaffold can undergo deep-seated skeletal rearrangements. For example, a diol derived from allylated camphorquinone (B77051), when treated with iodine, undergoes a complex cationic rearrangement. The proposed mechanism begins with the electrophilic addition of iodine to the allyl double bond, forming a cyclic iodonium (B1229267) ion. This is followed by an intramolecular attack by a hydroxyl group to form a spirocyclic oxetane (B1205548) intermediate. Subsequent proton-induced ring-opening and migration of an anti-periplanar bond lead to a rearranged tricyclic system. The formation of a single product in this reaction suggests a concerted or very rapid sequential process.

The well-defined three-dimensional structure of this compound derivatives makes them excellent chiral auxiliaries or substrates for controlling the stereochemistry of asymmetric reactions.

Darzens Reaction: Camphor-based auxiliaries have been effectively used to control the stereochemistry of the Darzens condensation. In this reaction, an α-bromo ketone derived from camphor can react with an aldehyde to form an α,β-epoxy ketone with a high degree of diastereoselectivity. The bulky camphor skeleton effectively shields one face of the molecule, forcing the aldehyde to approach from the less sterically hindered side, thus dictating the stereochemistry of the newly formed chiral centers. Similarly, camphor-derived sulfonium (B1226848) amides react with aldehydes to produce glycidic amides with excellent enantioselectivity and complete diastereoselectivity.

Diels-Alder Reaction: In the Diels-Alder reaction, camphor-derived α'-hydroxy enones have been used as chiral dienophiles. These substrates exhibit high levels of stereoselectivity (both endo/exo and facial selectivity), especially in reactions with less reactive dienes. The stereochemical outcome can be rationalized by the chiral environment created by the camphor scaffold, which directs the approach of the diene. The reaction can be further influenced by the use of Lewis or Brønsted acid catalysts.

Henry (Nitroaldol) Reaction: Chiral β-amino alcohols derived from camphor have been employed as ligands in copper(I)-catalyzed asymmetric Henry reactions. These reactions, which involve the coupling of a nitroalkane with an aldehyde, proceed with high enantioselectivity (up to 96% ee) under mild conditions. The chiral ligand-metal complex creates a chiral pocket that controls the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol product.

The carbonyl group of this compound is the primary site for oxidation and reduction reactions, which are often highly stereoselective due to the steric environment of the bicyclic system.

Reduction Pathways: The reduction of the carbonyl group in this compound with hydride reagents like sodium borohydride (B1222165) is a classic example of stereoselective synthesis. The hydride nucleophile preferentially attacks from the less sterically hindered endo face of the molecule. This "exo attack" pathway avoids steric clash with the gem-dimethyl group on the one-carbon bridge, leading to the formation of the exo-alcohol (isoborneol) as the major product over the endo-alcohol (borneol).

Oxidation Pathways: The oxidation of the secondary alcohol, isoborneol, back to this compound can be achieved using a variety of oxidizing agents, including sodium hypochlorite (B82951) (bleach) or Oxone with a catalytic amount of sodium chloride. The kinetics of the oxidation of camphor by cerium(IV) have been studied, revealing a reaction that is first order with respect to both the oxidant and the substrate. The rate of oxidation is significantly faster than the rate of enolization, suggesting that the reaction proceeds through the formation of a camphor-ceric ion complex. In biological systems, enzymes like cytochrome P450cam can oxidize camphor to 5-exo-hydroxycamphor (B1210678).

Regioselectivity and Diastereoselectivity in this compound Transformations

The structural rigidity and chirality of the this compound framework are key factors in determining the regioselectivity and diastereoselectivity of its reactions.

As discussed in the preceding sections, the diastereoselectivity of reactions involving the this compound scaffold is particularly pronounced. The reduction of the carbonyl group yielding predominantly the exo-alcohol is a prime example of diastereoselectivity dictated by steric hindrance.

| Reaction | Reagents | Major Product | Diastereomeric Ratio/ee |

| Reduction | NaBH₄ | Isoborneol (exo-alcohol) | >9:1 (exo:endo) |

| Asymmetric Darzens | Camphor-derived auxiliary, Aldehyde | Glycidic ester/amide | High diastereoselectivity |

| Asymmetric Diels-Alder | Camphor-derived enone, Diene | Cyclohexene adduct | High endo/exo and facial selectivity |

| Asymmetric Henry | Camphor-derived ligand, Cu(I), Aldehyde, Nitromethane | β-nitro alcohol | up to 96% ee |

Regioselectivity is also observed in reactions of this compound derivatives. For instance, the Barbier-type allylation of camphorquinone (a close relative of this compound) with allyl bromide in the presence of zinc metal occurs with high regioselectivity at the C3 carbonyl group, as opposed to the C2 carbonyl. This selectivity is attributed to the different steric and electronic environments of the two carbonyl groups.

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of kinetics and thermodynamics provides insight into the feasibility, rate, and controlling factors of reactions involving this compound.

Kinetic Studies: The rates of reaction between camphor and atmospheric radicals have been determined using relative kinetic techniques. These studies are important for understanding the atmospheric lifetime of such compounds. The rate constants for the reaction of camphor with hydroxyl radicals (OH) and chlorine atoms (Cl) have been measured at 298 K.

| Reactant | Rate Coefficient (k) with OH (cm³ molecule⁻¹ s⁻¹) | Rate Coefficient (k) with Cl (cm³ molecule⁻¹ s⁻¹) |

| Camphor | (0.38 ± 0.08) x 10⁻¹¹ | (1.59 ± 0.10) x 10⁻¹⁰ |

Thermodynamic Considerations: In rearrangement reactions, the distribution of products can be under either kinetic or thermodynamic control. For example, in some pinacol-type rearrangements, milder conditions may lead to a kinetically favored product, which is formed faster. In contrast, more vigorous conditions (e.g., higher temperatures, longer reaction times) can allow the system to reach equilibrium, favoring the formation of the most thermodynamically stable product. The significant release of ring strain is often a major thermodynamic driving force in the rearrangement reactions of the this compound scaffold. Theoretical studies on reactions like the conversion of camphor to 5-exo-hydroxycamphor by cytochrome P450 have been used to calculate the energetics and activation energies of the reaction steps, confirming that the initial hydrogen atom abstraction is the rate-determining step.

Advanced Spectroscopic Characterization of Camphorone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules like camphorone and its derivatives. This technique provides profound insights into the molecular framework, stereochemistry, and the electronic environment of individual atoms.

Multidimensional NMR Techniques (1D, 2D, 3D) for Complex Structural Assignment

The unambiguous assignment of the complex three-dimensional structure of this compound and its derivatives is achieved through a combination of one-dimensional (1D) and multidimensional (2D and 3D) NMR experiments. researchgate.netwikipedia.org While 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environments of the protons and carbons, significant signal overlap often occurs in complex molecules, necessitating the use of 2D techniques for complete structural elucidation. wikipedia.orgresearchgate.net

Several 2D NMR techniques are routinely employed for the structural assignment of this compound and related compounds: wikipedia.orgbmrb.ioyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). youtube.com In the COSY spectrum of a this compound derivative, cross-peaks would indicate which protons are coupled, allowing for the tracing of proton-proton connectivity networks throughout the molecule's spin systems. youtube.comhuji.ac.ilresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com Each peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is crucial for assigning the ¹³C resonances based on the already assigned ¹H signals. wikipedia.orgresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for establishing long-range connectivities, showing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). wikipedia.orgyoutube.com For this compound, HMBC spectra are instrumental in identifying the quaternary carbons (like the carbonyl group and the gem-dimethyl groups) which are not observable in HSQC, and in piecing together the different spin systems to form the complete carbon framework. researchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY experiments are used to identify all protons within a given spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific structural fragment. wikipedia.orgbmrb.io

For even more complex derivatives of this compound, 3D NMR experiments such as HNCO, HN(CA)CO, HNCACB, and CBCA(CO)NH can be employed, especially if the derivative is a conjugate with a peptide or another biomolecule. embl-hamburg.de These experiments provide correlations between multiple nuclei, further resolving signal overlap and enabling the assignment of intricate molecular structures. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

|---|---|---|---|

| 1 | - | ~218.0 | HMBC to H-2, H-6 |

| 2 | ~2.50 (m) | ~45.0 | COSY with H-3; HSQC with C-2; HMBC to C-1, C-3, C-4, C-10 |

| 3 | ~1.90 (m) | ~30.0 | COSY with H-2, H-4; HSQC with C-3; HMBC to C-2, C-4, C-5 |

| 4 | ~1.40 (m) | ~43.0 | COSY with H-3, H-5; HSQC with C-4; HMBC to C-3, C-5, C-8, C-9 |

| 5 | ~1.85 (m) | ~27.0 | COSY with H-4, H-6; HSQC with C-5; HMBC to C-4, C-6, C-7 |

| 6 | ~2.05 (m) | ~50.0 | COSY with H-5; HSQC with C-6; HMBC to C-1, C-5, C-7, C-10 |

| 7 | - | ~47.0 | HMBC to H-6, H-8, H-9 |

| 8 | ~0.85 (s) | ~19.0 | HSQC with C-8; HMBC to C-7, C-9, C-4 |

| 9 | ~0.95 (s) | ~19.5 | HSQC with C-9; HMBC to C-7, C-8, C-4 |

| 10 | ~1.05 (s) | ~10.0 | HSQC with C-10; HMBC to C-1, C-2, C-6 |

Solid-State NMR and NMR Crystallography for Conformational Analysis

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy allows for the study of molecules in their solid, crystalline, or amorphous forms. nih.gov This is particularly valuable for determining the precise molecular conformation and packing in the solid state. nih.govfao.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

NMR crystallography combines ssNMR with X-ray diffraction data and computational modeling to refine crystal structures. fao.org For this compound and its derivatives, ssNMR could be used to:

Determine the molecular conformation in the solid state: This can be different from the conformation in solution due to crystal packing forces. nih.gov

Characterize polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties, and ssNMR is a powerful tool for identifying and characterizing them.

Study intermolecular interactions: ssNMR can provide information about hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice.

Isotopic Labeling in NMR for Mechanistic Studies

Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), is a powerful technique for elucidating reaction mechanisms and biosynthetic pathways. nih.govnih.gov When studying the formation or transformation of this compound derivatives, isotopic labeling can be used to trace the fate of specific atoms. nih.gov

For example, by synthesizing a precursor to a this compound derivative with a ¹³C label at a specific position, one can follow the ¹³C signal in the NMR spectrum throughout the reaction. This can reveal information about bond formations and breakages, as well as any molecular rearrangements that may occur. researchgate.net This approach is particularly useful in terpene chemistry, where complex carbocationic rearrangements are common. nih.gov The use of stable isotopes in conjunction with NMR provides a non-invasive method to gain deep mechanistic insights. nih.govwhiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented, and the resulting fragment ions (product ions) are analyzed. ijcap.innationalmaglab.orgyoutube.com This process provides a fragmentation pattern that is characteristic of the molecule's structure. semanticscholar.orgnih.gov

For this compound and its derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the initial ions. In an MS/MS experiment, the molecular ion or a protonated molecule of a this compound derivative would be selected and subjected to collision-induced dissociation (CID). semanticscholar.orgnih.gov The analysis of the resulting fragments can help to:

Identify functional groups: The loss of specific neutral molecules (e.g., H₂O, CO) can indicate the presence of certain functional groups.

Determine the connectivity of the carbon skeleton: The fragmentation pattern can reveal how the different parts of the molecule are connected. nationalmaglab.org

Distinguish between isomers: Different isomers often exhibit distinct fragmentation patterns, aiding in their identification.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |

|---|---|---|---|

| 152 [M]⁺ | 124 | CO | Loss of the carbonyl group |

| 152 [M]⁺ | 109 | C₃H₇ | Loss of an isopropyl group |

| 152 [M]⁺ | 95 | C₄H₉ | Cleavage of the bicyclic ring system |

| 152 [M]⁺ | 81 | C₅H₁₁ | Further fragmentation of the ring |

Ion Mobility Spectrometry (IMS) for Isomeric Distinction

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.govresearchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers (molecules with the same chemical formula but different structures). nih.govnih.govresearchgate.netfrontiersin.org

Isomers of this compound derivatives, such as stereoisomers or constitutional isomers, can be challenging to separate by chromatography and may have very similar mass spectra. wsu.edumdpi.com In IMS-MS, these isomers can often be separated based on their different collision cross-sections (a measure of their size and shape in the gas phase). researchgate.netfrontiersin.org This capability is invaluable for:

Separating and identifying co-eluting isomers: IMS can resolve isomers that are not separated by liquid or gas chromatography.

Providing conformational information: The collision cross-section can provide insights into the three-dimensional structure of the ion in the gas phase.

Enhancing the clarity of complex mixture analysis: By separating isomers, IMS can simplify the interpretation of mass spectra from complex samples. nih.govnih.gov

Computational Approaches to Mass Spectrometry Data Interpretation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. However, the interpretation of complex fragmentation patterns observed in tandem mass spectrometry (MS/MS) often requires sophisticated computational methods to achieve unambiguous structural elucidation. nih.gov Computational proteomics and metabolomics tools play a pivotal role in analyzing high-throughput MS data. slavovlab.net These approaches involve the in-silico fragmentation of a proposed structure and comparison of the theoretical mass spectrum with the experimental data. bris.ac.ukcapes.gov.br

For bicyclic ketones like this compound and its derivatives, electron ionization (EI) mass spectrometry studies have been conducted to understand their cleavage mechanisms. semanticscholar.org The fragmentation pathways are highly dependent on the nature and position of substituents on the this compound scaffold. Computational modeling helps rationalize these fragmentation patterns by calculating the energies of various bond cleavages and rearrangements. The primary fragmentation pathways often involve competitive cleavages of the C(1)-C(2) and C(2)-C(3) bonds, influenced by the bridgehead substituent and the gem-dimethyl or carbonyl groups. These cleavages can lead to the formation of distonic ions, where the charge and radical sites are separated. The subsequent rearrangements and fragmentations are determined by the distribution of charge, which is influenced by the electronic properties of the substituents.

Modern computational strategies are essential for processing the vast and complex datasets generated by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Machine learning algorithms and deep learning models are increasingly being used to automatically classify and identify well-defined peaks from raw data, removing poorly integrated features and improving the reliability of downstream analysis. nih.gov By combining high-resolution mass spectrometry with computational tools, it is possible to differentiate between isomers and gain a deeper understanding of the structural characteristics of complex natural products like this compound derivatives. bris.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. upi.edu For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group.

The infrared spectrum of the closely related compound, camphor (B46023), is characterized by a strong carbonyl stretching vibration around 1743 cm⁻¹. researchgate.net Other significant peaks correspond to C-H stretching and bending vibrations of the methyl and methylene groups within the bicyclic ring system. researchgate.net The analysis of these characteristic absorption bands allows for the confirmation of the core structure of this compound and the identification of modifications in its derivatives.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2959 | C-H Stretch (asymmetric) | -CH₃, -CH₂- |

| ~2873 | C-H Stretch (symmetric) | -CH₃, -CH₂- |

| ~1743 | C=O Stretch | Ketone |

| ~1448 | C-H Bend (scissoring) | -CH₂- |

| ~1046 | C-C Stretch | Bicyclic ring |

This table presents typical FTIR absorption frequencies for the functional groups found in camphor, which are directly applicable to this compound.

The Raman spectrum of camphor exhibits distinct peaks corresponding to its various vibrational modes. Analysis of camphor soot, a product of camphor's thermal decomposition, reveals characteristic G and D bands around 1580 cm⁻¹ and 1350 cm⁻¹, respectively, which are indicative of graphitic carbon structures. researchgate.netelectrochemsci.org For pure crystalline camphor, the spectrum provides a detailed fingerprint that can be used for identification and quality control. chemicalbook.com The sensitivity of Raman spectroscopy to the molecular configuration within the crystallographic unit cell means that different crystal forms (polymorphs) of a this compound derivative will produce distinct Raman spectra, especially in the low-frequency (lattice vibration) region. lbt-scientific.com

| Raman Shift (cm⁻¹) | Assignment (tentative) |

|---|---|

| ~2900-3000 | C-H Stretching |

| ~1730 | C=O Stretching |

| ~1450 | C-H Bending |

| ~800-1000 | C-C Ring Stretching |

| < 250 | Lattice Vibrational Modes |

This table shows representative Raman shifts for camphor, useful for the molecular fingerprinting of this compound.

Studying molecules in the gas phase allows for the characterization of their intrinsic properties, free from the influences of intermolecular interactions present in condensed phases (liquids or solids). Techniques such as gas-phase infrared spectroscopy and rotational spectroscopy provide highly precise data on molecular structure and dynamics. The NIST Chemistry WebBook contains gas-phase IR spectral data for camphor, which reveals subtle shifts in vibrational frequencies compared to the solid or solution phase. nist.gov This information is valuable for benchmarking theoretical calculations and understanding the fundamental vibrational properties of the this compound scaffold. Investigating binary complexes in the gas phase can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and London dispersion forces, which are crucial in molecular recognition and aggregation processes.

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.comnih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for compounds like this compound. nih.gov The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. anton-paar.com

A high-resolution powder synchrotron X-ray diffraction study of S-camphor at low temperature (100 K) has provided a detailed picture of its crystal structure. researchgate.net The study revealed that camphor crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The determination of the crystal structure allows for the unambiguous assignment of the absolute stereochemistry and provides insights into the packing of molecules in the crystal lattice, including the presence of weak C–H···O hydrogen bonds that link the molecules together. researchgate.net This level of structural detail is indispensable for understanding the physical properties of this compound and for designing new derivatives with specific solid-state characteristics.

| Crystallographic Parameter | Value for S-camphor at 100 K |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.9277(2) |

| b (Å) | 27.0359(5) |

| c (Å) | 7.3814(1) |

| Z (molecules per unit cell) | 8 |

Data from the low-temperature crystal structure determination of S-camphor. researchgate.net

Other Advanced Spectroscopic and Diffraction Methods (e.g., EPR, UV-Vis for electronic transitions)

Beyond the core techniques, other advanced spectroscopic methods provide further insights into the electronic properties of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), EPR is a technique specific to molecules containing unpaired electrons (paramagnetic species). nih.govljmu.ac.uk While this compound itself is not paramagnetic, EPR becomes a powerful tool when studying its interactions with paramagnetic centers, such as in metalloenzymes or when spin labels are attached to its derivatives. nih.govmdpi.com For instance, EPR studies on the enzyme cytochrome P450cam have used camphor to probe the structure of the active site. nih.gov The EPR signals provide information about the electronic environment of the paramagnetic heme iron and how it is affected by the binding of substrates like camphor. nih.govresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. youtube.com The UV-Vis spectrum of this compound is characterized by an absorption band corresponding to the n → π* transition of the carbonyl group. scielo.br Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic transitions and compare them with experimental spectra. scielo.br For S-camphor, the experimental maximum for this transition is observed around 290 nm. scielo.br UV-Vis spectroscopy is also used to study the binding of this compound derivatives to macromolecules, such as proteins, as the electronic environment of the chromophore can change upon binding, leading to shifts in the absorption spectrum. nih.govresearchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| n → π | ~280-300 | C=O (Ketone) |

| π → π | < 200 | C=O (Ketone) |

This table summarizes the key electronic transitions for the carbonyl chromophore in this compound.

Theoretical and Computational Chemistry Studies of Camphorone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, which are based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods can accurately predict a wide range of characteristics, including geometry, electronic charge distribution, and spectroscopic parameters, by modeling the behavior of electrons. rsc.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through a process called geometry optimization. lupinepublishers.com For camphorone, this involves finding the set of atomic coordinates that corresponds to the minimum energy on its potential energy surface. researchgate.net The primary methods for this task are ab initio calculations and Density Functional Theory (DFT). dtic.mil

Ab initio methods are derived directly from quantum mechanical principles without the use of experimental data. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio approach, though more accurate methods that include electron correlation (like Møller-Plesset perturbation theory) are also used. dtic.mil

DFT is often the method of choice for molecules the size of this compound due to its balance of accuracy and computational cost. researchgate.net It calculates the electron density of the system to determine its energy. The accuracy of a DFT calculation depends on the chosen exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-SVP), which describes the atomic orbitals. researchgate.netgoogle.com The optimization process iteratively adjusts the molecular geometry until the forces on the atoms are negligible and a stable energy minimum is reached. psicode.org For larger or more complex systems, a multi-step approach is often employed, starting with a fast, lower-level method (like a molecular mechanics force field or a semi-empirical method like GFN2/xtb) to get a reasonable starting structure before refining it with a more robust DFT or ab initio method. stackexchange.com

| Method Type | Specific Method/Functional | Basis Set | Key Characteristics |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Baseline 'first principles' calculation; does not include electron correlation. dtic.mil |

| Ab Initio | Møller-Plesset (MP2) | cc-pVDZ | Includes electron correlation for higher accuracy, but is computationally more demanding. |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | A widely used hybrid functional, offering a good balance of speed and accuracy for organic molecules. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | ωB97X-D | def2-TZVP | Includes corrections for dispersion forces, important for non-covalent interactions. stackexchange.com |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form delocalized molecular orbitals that extend over the entire molecule. ossila.com This framework is crucial for explaining electronic properties and chemical reactivity. ossila.comwikipedia.org A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy and spatial distribution of these frontier orbitals dictate the molecule's reactivity. rsc.org For this compound, the HOMO is expected to be localized around the oxygen atom of the carbonyl group (due to its lone pairs) and potentially the adjacent enolate-forming carbons. The LUMO is anticipated to be the π* antibonding orbital of the C=O bond, with a significant coefficient on the carbonyl carbon. libretexts.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarized. ajchem-a.com Computational methods like DFT and ab initio calculations can accurately predict the energies and shapes of these orbitals. psicode.orgajchem-a.com

| Orbital | Typical Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -6.5 to -7.5 | Oxygen lone pairs (n), C-C σ-bonds | Site of protonation and electrophilic attack; electron donation. ossila.com |

| LUMO | +1.0 to +2.0 | Carbonyl C=O (π*) | Site of nucleophilic attack (e.g., by hydrides, organometallics). libretexts.org |

| HOMO-LUMO Gap (ΔE) | 7.5 to 9.5 eV | N/A | Indicates high kinetic stability, characteristic of saturated ketones. ajchem-a.com |

Computational chemistry is an invaluable tool for exploring reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. lupinepublishers.comnih.gov A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. smu.edu

To study a reaction involving this compound, such as its reduction or enolization, researchers first optimize the geometries of the reactant(s) and product(s). reddit.com Next, a transition state search is performed using algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method or the Berny optimization algorithm (opt=TS). researchgate.netyoutube.com These methods locate the saddle point connecting the reactants and products. A successful TS calculation is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.netreddit.com

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactant | This compound + H⁻ | 0.0 | Planar C=O group |

| Transition State (TS) | Hydride approaching the carbonyl carbon | +10 to +15 | Partially formed C-H bond; pyramidalizing carbonyl carbon. e3s-conferences.org |

| Product | Corresponding alkoxide | -20 to -30 | Tetrahedral C-O⁻ group |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are ideal for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uiuc.edu MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions. uiuc.eduucsf.edu

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. Although it has a rigid bicyclic core, its substituent groups can adopt different orientations. More importantly, MD is used to understand how this compound interacts with its environment, such as a solvent. dovepress.com By simulating this compound in a box of explicit solvent molecules (e.g., water or ethanol), one can study the formation and dynamics of the solvation shell. weber.edu

Analysis of the MD trajectory can reveal key information such as:

Conformational Preferences: Identifying the most stable conformers of the molecule in solution by clustering the trajectory frames. biorxiv.orgplos.org

Intermolecular Interactions: Calculating radial distribution functions (RDFs) to determine the average distance and coordination number of solvent molecules around specific sites on this compound, such as the carbonyl oxygen. dovepress.com

Hydrogen Bonding: Analyzing the lifetime and geometry of hydrogen bonds between this compound's carbonyl oxygen and protic solvent molecules.

| Step | Description | Software/Tools | Output/Analysis |

|---|---|---|---|

| 1. System Setup | Place an optimized this compound structure in a box of water molecules. | Amber, GROMACS, VMD uiuc.eduucsf.edu | Initial system coordinates. |

| 2. Minimization | Minimize the energy of the entire system to remove bad contacts. | Amber, GROMACS | Relaxed starting structure. |

| 3. Equilibration | Gradually heat the system to the target temperature and adjust the pressure to maintain constant conditions (NVT/NPT ensemble). | Amber, GROMACS | A thermodynamically stable system. |

| 4. Production Run | Run the simulation for a desired length of time (nanoseconds to microseconds) to sample molecular motion. mdpi.com | Amber, GROMACS | Trajectory file containing atomic positions and velocities over time. |

| 5. Analysis | Analyze the trajectory to calculate properties of interest. | VMD, MDAnalysis biorxiv.org | RMSD, RMSF, radial distribution functions, hydrogen bond analysis. |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. numberanalytics.comschrodinger.com For chiral molecules like the parent compound camphor (B46023), comparing calculated and experimental Vibrational Circular Dichroism (VCD) spectra is a powerful method for determining absolute configuration. researchgate.netnih.gov

The same approach can be applied to this compound. Using DFT, one can calculate the vibrational frequencies (for IR spectroscopy) and the corresponding rotational strengths (for VCD spectroscopy). dh.nrwscm.com The calculated spectrum is then compared to the experimental one; a good match confirms the structure and, if applicable, its stereochemistry. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the NMR chemical shieldings, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). scielo.org.za This allows for the assignment of complex NMR spectra and can help distinguish between different isomers. nih.gov

| Spectroscopic Technique | Vibrational Mode/Signal | Typical Experimental Value | Typical Calculated Value (DFT B3LYP/6-31G(d)) |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1745 cm⁻¹ | ~1760 cm⁻¹ (unscaled) |

| ¹³C NMR Spectroscopy | C=O Carbon | ~215-220 ppm | Calculated shielding constants are referenced to TMS to yield chemical shifts. scielo.org.za |

| ¹H NMR Spectroscopy | α-Protons | ~1.8-2.5 ppm | Calculated shielding constants are referenced to TMS to yield chemical shifts. cam.ac.uk |

Machine Learning Algorithms in this compound Structural Elucidation and Reaction Prediction

Machine learning (ML) is rapidly emerging as the fourth paradigm of science, capable of accelerating discovery by learning from large datasets. cardiff.ac.uk In chemistry, ML models can predict molecular properties, assist in structural elucidation, and forecast reaction outcomes with increasing accuracy. mit.edursc.org

While specific ML studies on this compound are not yet prevalent, the methodologies are directly applicable. Potential applications include:

Structural Elucidation: An ML model, such as a graph neural network or a transformer, could be trained on a vast database of molecules and their corresponding calculated spectra (NMR, IR). nih.gov Such a model could then predict the structure of an unknown compound from its experimental spectra or verify that a spectrum corresponds to the this compound structure. cam.ac.uk Some studies have already used ML to analyze spectral data from Cinnamomum camphora, the natural source of camphor. mdpi.commdpi.com

Property Prediction: By training on a dataset of molecules with known properties (e.g., solubility, reactivity, HOMO-LUMO gap), an ML model can learn the quantitative structure-property relationship (QSPR). This trained model could then predict these properties for this compound almost instantaneously, bypassing the need for expensive quantum chemical calculations. mit.edu

Reaction Prediction: ML models trained on large reaction databases can predict the likely products of a reaction given the reactants and reagents. For this compound, such a model could predict the outcomes of various transformations, identify optimal reaction conditions, or even suggest novel synthetic pathways. cardiff.ac.uk A related approach combines MD simulations with ML to more efficiently explore the conformational space of molecules, which is crucial for understanding function and reactivity. nih.gov

| Phase | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Assemble a large dataset of molecules with the desired property (e.g., calculated HOMO-LUMO gaps). | Public databases (PubChem), computational chemistry databases. |

| 2. Featurization | Convert molecular structures into a machine-readable format (e.g., molecular fingerprints, graph representations). | RDKit, Mordred. |

| 3. Model Training | Train an ML algorithm to learn the mapping from molecular features to the target property. | Random Forest, Gradient Boosting (XGBoost), Neural Networks (PyTorch, TensorFlow). cardiff.ac.ukmdpi.com |

| 4. Validation | Evaluate the model's performance on a separate test set to ensure it generalizes well to new data. | Cross-validation, R² score, RMSE. |

| 5. Prediction | Use the trained model to predict the property for this compound. | The final, validated ML model. |

Applications of Camphorone in Advanced Organic Synthesis

Camphorone as a Versatile Synthetic Intermediate

This compound's utility as a versatile synthetic intermediate stems from its readily available chiral structure, which can be strategically functionalized to access a wide array of complex molecules. nih.govresearchgate.netnih.gov This has positioned it as a key building block in the synthesis of both natural products and novel chemical entities.

Precursor in the Total Synthesis of Complex Natural Products (e.g., Sesquiterpenoids, Alkaloids)

The camphor (B46023) framework, from which this compound is derived, has a long history as a chiral starting material in the total synthesis of natural products. researchgate.net Functionalized camphor derivatives, including this compound, serve as ideal precursors for the synthesis of complex natural products like sesquiterpenoids. nih.govchemrxiv.org A notable example is the synthesis of longiborneol (B1213909) and its related sesquiterpenoid congeners, where a strategy utilizing a functionalized camphor scaffold proved to be remarkably efficient. nih.govchemrxiv.org This approach leverages the pre-existing stereochemistry of the camphor backbone to construct the intricate polycyclic systems found in these natural products. nih.gov The total synthesis of natural products is a significant area of organic chemistry, with ongoing research into combining chemical and biosynthetic strategies to create complex molecules. sioc-journal.cnrsc.orgnih.gov

Building Block for Novel Chemical Scaffolds and Molecular Architectures

Beyond natural product synthesis, this compound serves as a fundamental building block for the creation of novel chemical scaffolds and molecular architectures. nih.govresearchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional framework upon which further complexity can be built. nih.gov For instance, camphor nitroimine, a derivative of camphor, has been explored as a key building block for accessing a variety of bioactive compounds and ligands for asymmetric catalysis. nih.govresearchgate.net The development of new synthetic methods allows for the transformation of the this compound skeleton into a diverse range of structures, expanding the accessible chemical space for drug discovery and materials science. openaccessjournals.com

Development of Chiral Ligands and Catalysts from this compound

The inherent chirality of this compound makes it an excellent scaffold for the development of chiral ligands and catalysts, which are crucial for asymmetric synthesis. rsc.orgnih.govwiley.comsigmaaldrich.com The ability to induce stereoselectivity in chemical reactions is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.

This compound-Derived Schiff Bases and Amino Alcohols in Asymmetric Catalysis

This compound can be readily converted into chiral amino alcohols and subsequently into Schiff bases. google.compatsnap.com These derivatives have proven to be effective ligands in a variety of asymmetric catalytic reactions. google.compatsnap.commdpi.com For example, camphor-derived Schiff bases have been successfully employed as ligands for copper(I) chloride in the asymmetric Henry reaction, leading to the formation of β-nitroalcohols with high enantioselectivity and yield. google.compatsnap.com Similarly, oxovanadium(V) complexes with Schiff bases derived from β-amino alcohols have been shown to be effective catalysts for the asymmetric oxidation of sulfides and the alkynylation of aldehydes. mdpi.comrsc.org The stereodivergent synthesis of diamines from camphor further expands the library of available chiral ligands for organocatalysis. nih.gov

Application in Enantioselective Bond-Forming Reactions

The chiral ligands derived from this compound have found broad application in a variety of enantioselective bond-forming reactions. rsc.orgrsc.orgpkusz.edu.cn These reactions are fundamental to the construction of chiral molecules and include carbon-carbon and carbon-heteroatom bond formations. pkusz.edu.cnnih.gov For instance, camphor-based N,S-containing chiral compounds have been synthesized and used as catalysts in the transfer hydrogenation of acetophenone. rsc.org Furthermore, the development of chiral diene-based metal-organic frameworks incorporating camphor-like structures has led to highly active and enantioselective catalysts for C-C bond formation reactions. rsc.org The ability to control the stereochemical outcome of these reactions is critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

Preparation of Advanced Materials Precursors from this compound Derivatives

The rigid, bicyclic structure of this compound, a derivative of camphor, makes it an attractive scaffold for the synthesis of novel monomers and polymer precursors. These precursors are instrumental in developing advanced materials with unique thermal and mechanical properties. Researchers have explored the use of this compound derivatives, particularly those that can be transformed into difunctional monomers like diols and diacids, to build polymer backbones. The inherent stereochemistry and conformational rigidity of the camphor nucleus are imparted to the resulting polymers, influencing their macroscopic properties in predictable ways.

One significant application is the creation of bio-based polymers. For instance, derivatives such as camphoric acid have been successfully integrated into copolyesters. A notable example is the synthesis of poly(butylene furanoate/camphorate) P(BFmBCn) copolymers. mdpi.com These materials are synthesized through a two-step melt polycondensation process, starting from fully bio-based monomers. mdpi.com This method avoids the use of solvents and is a more sustainable approach to polymer production. mdpi.com

The synthesis involves the reaction of two diacid moieties, dimethyl furanoate and (1R, 3S)-(+)-camphoric acid, with a diol, 1,4-butanediol. mdpi.com The incorporation of the bulky, non-planar camphoric acid unit into the polymer chain disrupts the packing of the polymer chains, which in turn allows for the tuning of the material's mechanical and barrier properties. mdpi.com

Table 1: Monomers for P(BFmBCn) Copolymer Synthesis mdpi.com

| Monomer Name | Type | Role in Polymer |

|---|---|---|

| Dimethyl furanoate (DMF) | Diacid (ester form) | Aromatic co-monomer |

| (1R, 3S)-(+)-Camphoric acid (CA) | Diacid | Aliphatic co-monomer from camphor derivative |

The resulting copolymers exhibit exceptional gas barrier capabilities and tunable mechanical properties, making them suitable for applications like sustainable mono-layered food packaging. mdpi.com Research has shown that by varying the molar percentage of the camphoric acid co-unit, properties such as thermal stability and crystallinity can be systematically adjusted. For example, the thermal stability of the copolymers remains high, with complete degradation occurring only above 600 °C. mdpi.com

Another key area of development is the synthesis of recyclable polycarbonates from camphor-based diols. rsc.org A one-pot catalytic synthesis has been developed that couples a rigid camphor-based diol with diethyl carbonate using a magnesium catalyst. rsc.org This solvent-free polymerization process is versatile and can be extended to various diols, providing access to a new library of unique polycarbonates. rsc.org A significant advantage of this approach is the potential for chemical recycling of the resulting polycarbonates through magnesium-catalyzed methanolysis, which aligns with the principles of a circular economy. rsc.org

Table 2: Research Findings on this compound-Derivative Polymers

| Polymer Type | This compound Derivative Used | Synthesis Method | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Copolyesters | (1R, 3S)-(+)-Camphoric acid | Two-step melt polycondensation | Tunable mechanical properties, exceptional gas barrier capability, high thermal stability. | mdpi.com |

These examples underscore the utility of this compound derivatives as precursors for advanced materials. By leveraging the unique chemical architecture of the camphor skeleton, scientists can design and synthesize polymers with tailored properties for a range of specialized applications, from high-performance packaging to recyclable plastics.

Advanced Analytical Methodologies for Camphorone

Chromatographic Separations Coupled with Advanced Detection

Chromatography, a cornerstone of analytical chemistry, separates components from a mixture, which are then identified and quantified by a detector. ajol.info For complex analyses like those required for camphorone, coupling chromatographic systems with advanced detectors is essential. nih.govrjpn.org

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz These enantiomers often exhibit different biological activities, making it crucial to separate and quantify them. mz-at.de Chiral chromatography is the definitive method for this purpose, employing a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between the enantiomers. ajol.infoeijppr.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. eijppr.com Gas chromatography (GC) with a chiral stationary phase is particularly effective for volatile compounds like this compound and its derivatives. researchgate.net Cyclodextrin-based CSPs are widely used due to their ability to form inclusion complexes with a variety of molecules, offering excellent enantioselectivity. gcms.czresearchgate.net

Research Findings: Studies on the chiral separation of camphor (B46023), a closely related ketone, demonstrate the efficacy of cyclodextrin-based CSPs. For instance, heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-b-cyclodextrin has been successfully used as a chiral stationary phase to determine the enantiomeric ratios of camphor in various essential oils. unimi.it The enantiomeric excess (ee), which specifies the excess of one enantiomer over the other, is calculated from the relative peak areas of the separated enantiomers in the chromatogram. thieme-connect.de The ability to achieve baseline separation is critical for accurate ee determination. Polysaccharide-based CSPs, available in both coated and immobilized forms, also offer broad applicability and robust performance for separating a wide range of chiral compounds. phenomenex.comchromatographyonline.commdpi.com The choice of stationary phase, mobile phase, and temperature can significantly impact selectivity and resolution. chromatographyonline.com

| Chiral Stationary Phase (CSP) Type | Common Examples for Ketones | Separation Principle | Application for this compound |

| Cyclodextrin Derivatives | Heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-b-cyclodextrin | Formation of transient host-guest inclusion complexes with differing stability for each enantiomer. | High-resolution separation of (R)- and (S)-camphorone enantiomers in GC, enabling accurate enantiomeric excess (ee) determination. unimi.it |